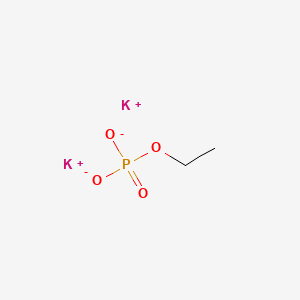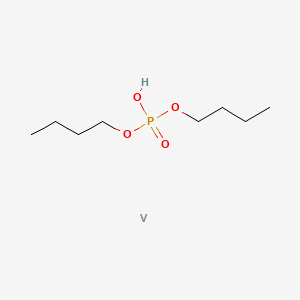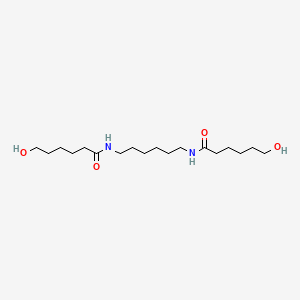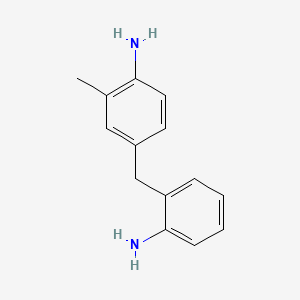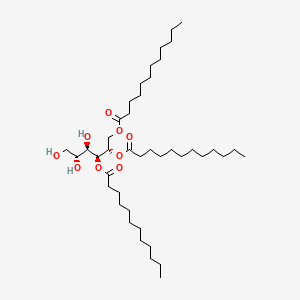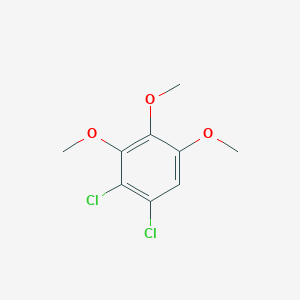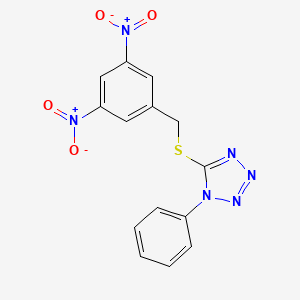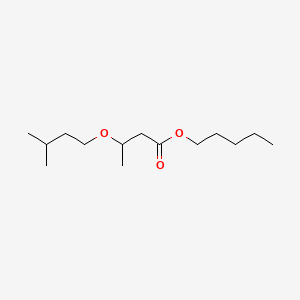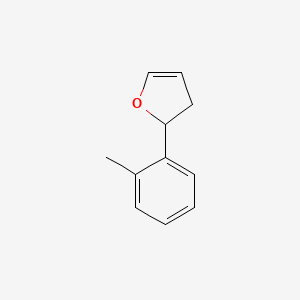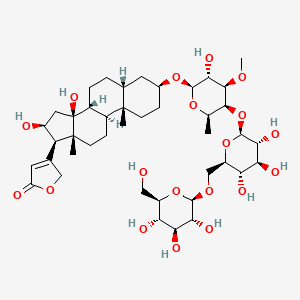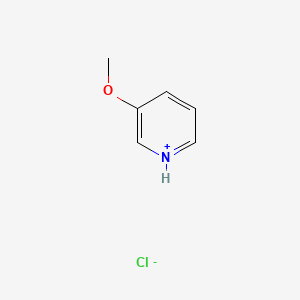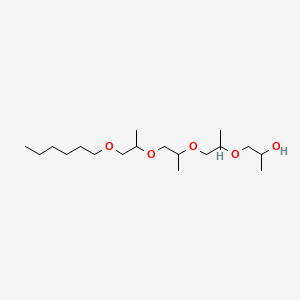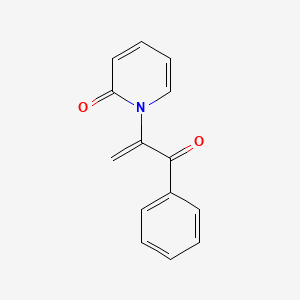
2(1H)-Pyridinone, 1-(1-benzoylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is an organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyridinone ring substituted with a benzoylethenyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- typically involves the reaction of a pyridinone derivative with a benzoylethenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 1-(1-benzoylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoylethenyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoylethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyridinones depending on the reagents used.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1-(1-benzoylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzoylethenyl group may enhance its binding affinity to these targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone, 1-(1-methylethenyl)-: Similar structure but with a methylethenyl group instead of a benzoylethenyl group.
3(2H)-Pyridazinone, 6-(1-benzoylethenyl)-2-(1-methylethyl)-: Another pyridinone derivative with different substituents.
Uniqueness
2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is unique due to the presence of the benzoylethenyl group, which may impart distinct chemical and biological properties compared to other pyridinone derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
108664-23-9 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-(3-oxo-3-phenylprop-1-en-2-yl)pyridin-2-one |
InChI |
InChI=1S/C14H11NO2/c1-11(15-10-6-5-9-13(15)16)14(17)12-7-3-2-4-8-12/h2-10H,1H2 |
Clé InChI |
LDNZAPNVHAYNIT-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


